molecular formula C15H16N4O3 B14449439 2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)- CAS No. 76239-55-9

2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)-

Cat. No.: B14449439
CAS No.: 76239-55-9
M. Wt: 300.31 g/mol
InChI Key: YMRGCJMGQCJUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with various functional groups attached, such as a butoxy group, a methyl group, and a tetrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction, where the hydroxyl group of the benzopyran core reacts with butyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base.

    Tetrazole Formation: The tetrazolyl group can be synthesized by reacting the appropriate nitrile derivative with sodium azide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the butoxy and methyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 6-methyl-: Similar structure but lacks the butoxy and tetrazolyl groups.

    2H-1-Benzopyran-2-one, 7-methoxy-: Contains a methoxy group instead of a butoxy group.

    2H-1-Benzopyran-2-one, 3-methyl-: Similar structure but lacks the butoxy and tetrazolyl groups.

Uniqueness

2H-1-Benzopyran-2-one, 8-butoxy-6-methyl-3-(1H-tetrazol-5-yl)- is unique due to the presence of the butoxy and tetrazolyl groups, which confer distinct chemical properties and potential applications. These functional groups can enhance the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

76239-55-9

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

8-butoxy-6-methyl-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C15H16N4O3/c1-3-4-5-21-12-7-9(2)6-10-8-11(14-16-18-19-17-14)15(20)22-13(10)12/h6-8H,3-5H2,1-2H3,(H,16,17,18,19)

InChI Key

YMRGCJMGQCJUMV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC2=C1OC(=O)C(=C2)C3=NNN=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.